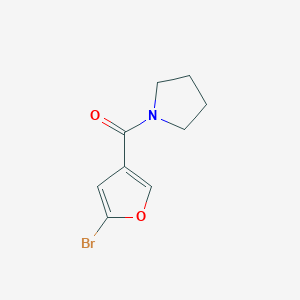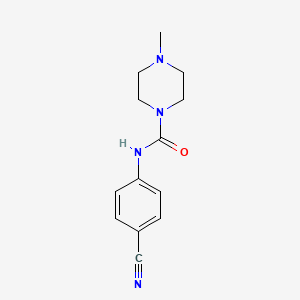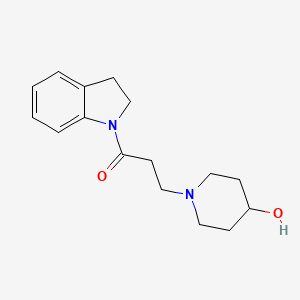
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridazinone family and has been shown to have a wide range of biochemical and physiological effects. In
科学研究应用
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of certain enzymes and to modulate the expression of various genes involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, this compound has been shown to have anti-tumor properties, which may be useful in the treatment of various types of cancer. Finally, this compound has been shown to have anti-oxidant properties, which may be useful in the treatment of various diseases associated with oxidative stress.
实验室实验的优点和局限性
One advantage of using 6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one in lab experiments is its wide range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, which may be useful in a variety of experimental settings. Additionally, this compound is relatively easy to synthesize and purify, which makes it an attractive compound for use in lab experiments.
One limitation of using 6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one in lab experiments is its potential toxicity. This compound has been shown to have toxic effects in some experimental settings, which may limit its usefulness in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on 6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one. One potential direction is to further explore the mechanism of action of this compound, in order to better understand how it exerts its effects on the body. Additionally, further research is needed to explore the potential applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, future research could explore the potential use of this compound in combination with other compounds, in order to enhance its effectiveness and reduce potential toxicity.
Conclusion:
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. While there are limitations to its use in lab experiments, the potential applications of this compound make it an attractive target for further research. Future research could explore the mechanism of action of this compound, as well as its potential applications in the treatment of neurological disorders and in combination with other compounds.
合成方法
The synthesis method for 6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one involves the reaction of 2-methyl-4,5-dihydropyridazin-3-one with 2,3-dihydroindole-1-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction and results in the formation of the desired compound. The purity and yield of the compound can be optimized through careful selection of reaction conditions and purification methods.
属性
IUPAC Name |
6-(2,3-dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-13(18)7-6-11(15-16)14(19)17-9-8-10-4-2-3-5-12(10)17/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYIBHKEFQUULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)




![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)




